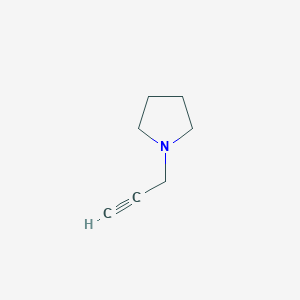

1-(Prop-2-yn-1-yl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172884. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGUPWHFLZEPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90305950 | |

| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7223-42-9 | |

| Record name | 1-(2-Propynyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7223-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 172884 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7223-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90305950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(prop-2-yn-1-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Prop-2-yn-1-yl)pyrrolidine CAS number and properties

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Prop-2-yn-1-yl)pyrrolidine, a heterocyclic amine incorporating a pyrrolidine ring and a propargyl group. This document collates available data on its chemical and physical properties, outlines a representative synthetic protocol, and discusses the known biological significance of the broader class of pyrrolidine-containing molecules. Due to the current lack of specific biological data for this compound, this guide also highlights the potential of the pyrrolidine scaffold in drug discovery, drawing from studies on various derivatives.

Chemical Identity and Properties

This compound, also known as N-propargylpyrrolidine, is a versatile building block in organic synthesis. The presence of a terminal alkyne and a tertiary amine makes it a valuable precursor for the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7223-42-9 | [1][2] |

| Molecular Formula | C₇H₁₁N | [1][2] |

| Molecular Weight | 109.17 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 135.4 °C at 760 mmHg | N/A |

| Density | 0.928 g/cm³ | N/A |

| Purity | Typically ≥95% | |

| InChI Key | IUGUPWHFLZEPHN-UHFFFAOYSA-N | |

| SMILES | C#CCN1CCCC1 | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Synthesis of this compound

The most common method for the synthesis of this compound is the N-alkylation of pyrrolidine with a propargyl halide, such as propargyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine (pyrrolidine) acts as a nucleophile.

Representative Experimental Protocol: N-Alkylation of Pyrrolidine

This protocol is a representative procedure based on general methods for the N-alkylation of secondary amines.[3]

Materials:

-

Pyrrolidine

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to anhydrous acetonitrile or DMF.

-

Stir the suspension at room temperature.

-

Slowly add a solution of propargyl bromide (1.1 equivalents) in the same solvent to the reaction mixture.

-

After the addition is complete, heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activity and Potential Applications

Currently, there is a lack of published data specifically detailing the biological activity, pharmacological effects, or signaling pathway involvement of this compound. However, the pyrrolidine ring is a well-established and significant scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic drugs.[4]

The Pyrrolidine Scaffold in Drug Discovery

The five-membered, saturated nitrogen heterocycle of the pyrrolidine ring offers several advantages in drug design, including:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the ring allows for the creation of stereogenic centers, which is crucial for specific interactions with biological targets.[4]

-

Physicochemical Properties: The nitrogen atom influences the lipophilicity and aqueous solubility, which are key pharmacokinetic parameters.

-

Synthetic Versatility: The pyrrolidine ring can be readily functionalized at various positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Reported Activities of Pyrrolidine Derivatives

Numerous derivatives of pyrrolidine have been investigated and have shown a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: Certain pyrrolidine derivatives have demonstrated moderate to potent activity against various bacterial and fungal strains.[5][6]

-

Anti-inflammatory and Analgesic Effects: Some novel pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, with some showing promise as potential leads for non-steroidal anti-inflammatory drugs (NSAIDs).[7]

-

Anticancer Activity: The pyrrolidine moiety is present in several compounds with reported cytotoxic activity against various cancer cell lines.[8]

-

Neurological and CNS Activity: Pyrrolidine derivatives have been explored as sodium channel blockers for the treatment of ischemic stroke and as anticonvulsant agents.[4][9]

-

Metabolic Disorders: A series of pyrrolidine acid analogs have been identified as potent dual PPARα/γ agonists, showing efficacy in lowering glucose and triglyceride levels in diabetic models.[10]

It is important to reiterate that these activities are characteristic of the broader class of pyrrolidine derivatives and have not been specifically demonstrated for this compound. The propargyl group on the nitrogen atom provides a reactive handle for further chemical modifications, such as "click" chemistry, which could be utilized to synthesize novel derivatives for biological screening.

Conclusion

This compound is a readily accessible chemical entity with well-defined physical and chemical properties. While specific biological data for this compound is not yet available, the pyrrolidine scaffold it contains is of significant interest in drug discovery and development. The presence of the propargyl group makes it a valuable intermediate for the synthesis of a wide range of novel compounds. Future research is warranted to explore the potential biological activities of this compound and its derivatives.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | CAS 7223-42-9 [matrix-fine-chemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Prop-2-yn-1-yl)pyrrolidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of 1-(Prop-2-yn-1-yl)pyrrolidine, a compound of interest in various research and development domains.

Core Molecular Data

The essential molecular identifiers and properties for this compound are summarized below. This data is critical for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₇H₁₁N |

| Molecular Weight | 109.17 g/mol [1][2][3] |

| CAS Number | 7223-42-9[1][2][4] |

| IUPAC Name | This compound[4] |

| SMILES | C#CCN1CCCC1[3][4] |

| InChIKey | IUGUPWHFLZEPHN-UHFFFAOYSA-N[1][4] |

Logical Relationship of Molecular Formula and Weight

The molecular weight of a compound is derived from its molecular formula by summing the atomic weights of its constituent atoms. The logical flow from formula to weight is illustrated below.

Caption: Derivation of Molecular Weight from Formula.

This diagram outlines the process of calculating the molecular weight of this compound from its molecular formula and the standard atomic weights of its elements. The molecular formula C₇H₁₁N indicates that each molecule is composed of seven carbon atoms, eleven hydrogen atoms, and one nitrogen atom.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Prop-2-yn-1-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(prop-2-yn-1-yl)pyrrolidine, a valuable building block in organic synthesis. The document details a common and efficient synthetic protocol for its preparation via the alkylation of pyrrolidine with propargyl bromide. Furthermore, a thorough characterization of the target compound is presented, including a summary of its key physical and spectroscopic properties. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, offering detailed experimental procedures and characterization data to support the synthesis and utilization of this versatile propargylamine.

Introduction

This compound, also known as N-propargylpyrrolidine, is a secondary propargylamine that incorporates a pyrrolidine ring and a terminal alkyne functionality. This unique structural combination makes it a versatile intermediate in the synthesis of a wide range of nitrogen-containing heterocyclic compounds and other complex organic molecules. The pyrrolidine moiety is a common scaffold in many biologically active compounds, while the propargyl group provides a reactive handle for various chemical transformations, including click chemistry, coupling reactions, and the formation of further heterocyclic systems. The inherent reactivity and synthetic utility of this compound make it a compound of significant interest to scientists involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between pyrrolidine and a propargyl halide, typically propargyl bromide. In this reaction, the lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide and displacing the bromide leaving group. A base is typically added to neutralize the hydrobromic acid byproduct formed during the reaction.

Experimental Protocol

Materials:

-

Pyrrolidine

-

Propargyl bromide (3-bromopropyne)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable aprotic solvent

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of pyrrolidine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add a solution of propargyl bromide (1.1 equivalents) in acetonitrile to the reaction mixture via a dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining salts and unreacted pyrrolidine hydrobromide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Characterization Data

The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A summary of the key characterization data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁N | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| CAS Number | 7223-42-9 | [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.75-1.85 (m, 4H, -CH₂-CH₂ -CH₂ -CH₂-), 2.55-2.65 (m, 4H, -CH₂ -N-CH₂ -), 2.22 (t, J=2.4 Hz, 1H, -C≡CH ), 3.38 (d, J=2.4 Hz, 2H, -N-CH₂ -C≡CH) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 23.5 (C-3, C-4 of pyrrolidine), 53.8 (C-2, C-5 of pyrrolidine), 43.0 (N-CH₂), 81.5 (-C ≡CH), 72.0 (-C≡C H) | [1] |

| Infrared (IR) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2960, ~2870 (C-H stretch), ~2110 (C≡C stretch) | |

| Mass Spec. (EI) | m/z (%): 109 (M⁺), 108, 94, 80, 68, 55 | [1] |

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward workflow, starting from the initial reactants and proceeding through the reaction and workup steps to yield the final product.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The provided experimental protocol, along with the comprehensive characterization data, offers a solid foundation for researchers to prepare and verify this important synthetic intermediate. The versatility of the propargyl group, coupled with the prevalence of the pyrrolidine scaffold in bioactive molecules, ensures that this compound will continue to be a valuable tool in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

Spectroscopic and Synthetic Profile of 1-(Prop-2-yn-1-yl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile synthetic building block, 1-(prop-2-yn-1-yl)pyrrolidine. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and a visualization of a key synthetic application.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, a compound of interest in medicinal chemistry and organic synthesis due to the presence of both a reactive terminal alkyne and a pyrrolidine moiety.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

The ¹³C NMR spectral data were reported by Al-Iraqi and Al-Rawi in 1980.

| Carbon Atom | Chemical Shift (δ) ppm |

| C1' (CH) | 79.7 |

| C2' (C) | 72.4 |

| C3' (CH₂) | 42.6 |

| C2, C5 (CH₂) | 53.0 |

| C3, C4 (CH₂) | 23.5 |

Solvent: CDCl₃

¹H NMR Data (Predicted)

While a specific experimental spectrum is not publicly available, a predicted ¹H NMR spectrum can be extrapolated based on the analysis of similar structures.

| Proton(s) | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Coupling Constant (J) Hz (Predicted) |

| H-1' (CH) | 2.2 - 2.4 | Triplet | ~2.5 |

| H-3' (CH₂) | 3.3 - 3.5 | Doublet | ~2.5 |

| H-2, H-5 (CH₂) | 2.5 - 2.7 | Multiplet | - |

| H-3, H-4 (CH₂) | 1.7 - 1.9 | Multiplet | - |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a terminal alkyne and a tertiary amine.

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| ≡C-H stretch (alkyne) | ~3300 | Sharp, Medium |

| C≡C stretch (alkyne) | ~2120 | Weak, Sharp |

| C-H stretch (alkane) | 2850-2960 | Medium-Strong |

| C-N stretch (amine) | 1000-1250 | Medium |

Mass Spectrometry (MS)

Mass spectral data obtained via Gas Chromatography-Mass Spectrometry (GC-MS) indicates a molecular ion and characteristic fragmentation patterns.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 109 | [M]⁺ | Molecular Ion |

| 108 | High | [M-H]⁺ |

| 82 | High | [M-C₂H₃]⁺ |

| 70 | High | [C₄H₈N]⁺ (Pyrrolidinyl-methyl cation) |

| 42 | High | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated on a capillary column and subsequently ionized by electron impact (EI) at 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

Synthetic Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a valuable precursor in "click chemistry," particularly in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form 1,2,3-triazoles. This reaction is known for its high efficiency and selectivity.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 1-(Prop-2-yn-1-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 1-(Prop-2-yn-1-yl)pyrrolidine in publicly accessible literature. Consequently, this guide synthesizes information from studies on structurally related compounds and general principles of organic chemistry to project its reactivity and stability profile.

Introduction

This compound is a bifunctional organic molecule that incorporates a saturated five-membered nitrogen heterocycle (pyrrolidine) and a terminal alkyne (propargyl group).[1] This combination of functionalities makes it a versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems and for the derivatization of molecules in medicinal chemistry and materials science.[1] The pyrrolidine moiety is a common scaffold in numerous FDA-approved drugs, valued for its stereochemical properties and its influence on physicochemical characteristics like lipophilicity and aqueous solubility.[1] The propargyl group, with its terminal triple bond, is a highly reactive handle for a variety of chemical transformations.[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its behavior in different solvent systems and for predicting its pharmacokinetic profile in drug development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | [2] |

| Molecular Weight | 109.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 7223-42-9 | [2] |

| SMILES | C#CCN1CCCC1 | [2] |

| InChIKey | IUGUPWHFLZEPHN-UHFFFAOYSA-N | [2] |

Reactivity

The reactivity of this compound is dominated by the chemical properties of its two key functional groups: the terminal alkyne and the tertiary amine of the pyrrolidine ring.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile functional group that can participate in a wide array of chemical reactions.

The most prominent reaction of the propargyl group is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide.[1]

The terminal alkyne readily undergoes Sonogashira coupling, a cross-coupling reaction that forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3][4]

The propargyl group can also participate in other metal-catalyzed coupling reactions, such as Glaser and Cadiot-Chodkiewicz couplings, to form new carbon-carbon bonds.[1]

The carbon-carbon triple bond can undergo various addition reactions, leading to a diverse range of functionalized products.[1]

Reactivity of the Pyrrolidine Nitrogen

The nitrogen atom in the pyrrolidine ring is a tertiary amine, which imparts basic and nucleophilic properties to the molecule. It can participate in acid-base reactions and can act as a nucleophile in various substitution and addition reactions.

Stability and Degradation

Stability Profile

-

Storage: For long-term stability, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize thermal degradation, hydrolysis from atmospheric moisture, and oxidation.[5]

-

pH Sensitivity: The stability in aqueous solutions is highly pH-dependent.

-

Acidic Conditions: Terminal alkynes can undergo acid-catalyzed hydration to form methyl ketones. Therefore, prolonged exposure to acidic aqueous media should be avoided.[5]

-

Basic Conditions: While generally more stable under neutral and mildly basic conditions, strong bases may lead to isomerization of the alkyne.[5]

-

Potential Degradation Pathways

Based on studies of similar compounds, the following degradation pathways can be anticipated:

-

Hydration of the Alkyne: In the presence of acid and water, the terminal alkyne can hydrate to form a methyl ketone derivative.[5]

-

Oxidation of the Pyrrolidine Ring: Strong oxidizing agents can lead to the oxidation of the pyrrolidine ring, potentially forming a lactam (1-acetyl-5-ethynylpyrrolidin-2-one in a related compound).[5]

-

Thermal Degradation: Elevated temperatures can lead to decomposition of the molecule.[5]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving terminal alkynes, adapted for this compound. Optimization of these protocols for specific substrates and scales is recommended.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the "click" reaction between this compound and an organic azide.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Suitable solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

-

Dissolve this compound (1 equivalent) and the organic azide (1-1.2 equivalents) in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate (typically 1-5 mol%).

-

Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with an aryl or vinyl halide.

Materials:

-

This compound

-

Aryl or vinyl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1 equivalent), the palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 2-10 mol%).

-

Add the anhydrous solvent, followed by the base.

-

Add this compound (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, the mixture is typically filtered through a pad of celite to remove the catalysts.

-

The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography.

Visualizations

Experimental Workflow for CuAAC Reaction

Caption: A generalized experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Logical Relationship in Sonogashira Coupling

Caption: Key components and their relationship in the Sonogashira coupling reaction.

Potential Degradation Pathways

References

An In-depth Technical Guide to the Safe Handling of 1-(Prop-2-yn-1-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(Prop-2-yn-1-yl)pyrrolidine (CAS No: 7223-42-9). The following sections detail the physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N | [1] |

| Molecular Weight | 109.17 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 87 - 88 °C (1,013 hPa) | |

| Density | 0.852 g/cm³ (25 °C) | |

| log Pow (n-octanol/water) | 0.22 (25 °C) |

Hazard Identification and GHS Classification

This compound is a hazardous substance with multiple risk factors. A thorough understanding of its GHS classification is paramount for safe handling.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage[1] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Danger[1]

Hazard Pictograms:

Experimental Protocols for Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection:

-

Wear flame-retardant antistatic protective clothing.

-

Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

-

-

Respiratory Protection: If vapors or aerosols are generated, use a NIOSH/MSHA approved respirator.[4]

3.2. Handling

-

Work under a chemical fume hood.

-

Avoid inhalation of vapor or mist.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

Use only non-sparking tools.[4]

-

Take precautionary measures against static discharge.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands and face thoroughly after handling.[4]

3.3. Storage

-

Store in a cool, well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Store locked up.[4]

-

Handle and store under an inert gas.

-

Recommended storage temperature is 2-8°C.

Emergency Procedures

4.1. First Aid Measures

Table 3: First Aid Protocols

| Exposure Route | Procedure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4] |

4.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Vapors may form an explosive mixture with air.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

4.3. Accidental Release Measures

-

Personal Precautions:

-

Do not breathe vapors or aerosols.

-

Avoid substance contact.

-

Ensure adequate ventilation.

-

Evacuate the danger area and consult an expert.

-

-

Environmental Precautions: Do not let the product enter drains.[3]

-

Containment and Cleaning:

-

Cover drains.

-

Collect, bind, and pump off spills.

-

Absorb with inert material (e.g., sand, silica gel) and dispose of as hazardous waste.[4]

-

Logical Workflow for Handling a Chemical Spill

The following diagram illustrates the logical steps to be taken in the event of a chemical spill of this compound.

Caption: Logical workflow for responding to a chemical spill.

References

commercial availability of 1-(Prop-2-yn-1-yl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Prop-2-yn-1-yl)pyrrolidine, a versatile building block in medicinal chemistry and organic synthesis. The document details its commercial availability, key chemical properties, and its application in the synthesis of novel compounds, supported by experimental data and procedural outlines.

Commercial Availability and Physicochemical Properties

This compound is readily available from several commercial suppliers, facilitating its use in research and development. This accessibility, combined with its unique structural features, makes it an attractive starting material for a variety of synthetic applications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| American Elements | Research and bulk quantities | Custom |

| Sigma-Aldrich (MilliporeSigma) | ≥95% | Gram to multi-gram |

| Matrix Fine Chemicals | Not specified | Small and large quantities |

| Benchchem | For research use only | Inquire for details |

| CymitQuimica | Not specified | Milligram to gram |

Table 2: Physicochemical and Safety Data for this compound

| Property | Value |

| CAS Number | 7223-42-9[1][2] |

| Molecular Formula | C₇H₁₁N[1][2] |

| Molecular Weight | 109.17 g/mol [1][2] |

| Physical Form | Liquid[3] |

| Purity | Typically ≥95%[3] |

| Storage Conditions | Sealed in a dry environment at 2-8°C[3] |

| Signal Word | Danger[3] |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H314 (Causes severe skin burns and eye damage)[3] |

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P260, P264, P270, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, P501[3] |

Synthetic Applications and Methodologies

The bifunctional nature of this compound, containing both a nucleophilic tertiary amine and a reactive terminal alkyne, makes it a valuable precursor in the synthesis of diverse molecular architectures. The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs, and the propargyl group serves as a versatile handle for various chemical transformations.[1][4]

Role in "Click Chemistry"

The terminal alkyne functionality of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] This reaction allows for the efficient and regioselective formation of 1,2,3-triazole linkages, which are valuable in drug discovery for their favorable chemical properties and ability to mimic peptide bonds.

Experimental Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general representation of a CuAAC reaction. Specific conditions may vary based on the azide substrate.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

Procedure:

-

Dissolve this compound and the organic azide in the chosen solvent system.

-

Add an aqueous solution of copper(II) sulfate.

-

Add a freshly prepared aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Biological Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a key structural motif in a vast array of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to introduce a well-defined three-dimensional geometry into a molecule, which is crucial for specific interactions with biological targets. Derivatives of pyrrolidine have been reported to exhibit a wide range of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, and antimicrobial effects. While specific biological data for this compound is not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the generation of novel therapeutic candidates.

References

The Pyrrolidine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry. Its unique stereochemical and physicochemical properties have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, complete with quantitative biological data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

The Structural and Physicochemical Advantages of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine ring in successful drug candidates can be attributed to several key features:

-

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. This "pseudorotation" enables substituents to be positioned in precise spatial orientations, facilitating optimal interactions with biological targets.[1][2]

-

Stereochemical Diversity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[1][3] This stereochemical richness is crucial for developing enantiomerically pure drugs, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[1] The amino acid L-proline, with its inherent chirality, is a common and efficient starting material for the synthesis of chiral pyrrolidine-containing molecules.[1][3]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This feature, along with the overall polarity of the ring, can enhance the aqueous solubility of drug molecules, a critical factor for bioavailability.[4] The pyrrolidine nitrogen also provides a convenient point for chemical modification, with a significant percentage of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[5]

-

Metabolic Stability: The incorporation of the pyrrolidine ring can influence the metabolic stability of a drug molecule, protecting it from rapid degradation by metabolic enzymes and prolonging its duration of action.

Diverse Biological Activities of Pyrrolidine Derivatives

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been successfully developed as anticancer, antibacterial, antiviral, anti-inflammatory, and enzyme-inhibiting agents.[6][7][8]

Anticancer Activity

Pyrrolidine-containing compounds have shown significant promise in oncology by targeting various mechanisms involved in cancer cell proliferation and survival.

A notable example is the inhibition of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer. Pyrrolidinyl pyrido pyrimidinone derivatives have been developed as potent dual inhibitors of PI3Kα and mTOR.[3]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine_Inhibitor [label="Pyrrolidinyl Pyrido\nPyrimidinone Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3; PIP3 -> PDK1; PDK1 -> AKT; mTORC2 -> AKT; AKT -> mTORC1; mTORC1 -> Cell_Growth;

// Inhibition Pyrrolidine_Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; Pyrrolidine_Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Caption: Inhibition of the PI3K/mTOR signaling pathway by a pyrrolidine derivative.Another critical pathway in cancer is the MAPK/ERK pathway. Pyrrolidine dithiocarbamate has been shown to inhibit this pathway, and other pyrrolidine derivatives have been developed as potent ERK inhibitors.[9][10]

// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription\nFactors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrrolidine_Inhibitor [label="3(S)-thiomethyl\npyrrolidine analog", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Growth_Factor -> Receptor; Receptor -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription_Factors; Transcription_Factors -> Proliferation;

// Inhibition Pyrrolidine_Inhibitor -> ERK [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; }

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrrolidine derivative.Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spirooxindole-pyrrolidine | A549 (Lung) | Varies | [11] |

| Spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | 0.80 - 0.85 | [12] |

| Thiosemicarbazone pyrrolidine-copper(II) complex | SW480 (Colon) | 0.99 | [13] |

| Pyrrolidine derivative 37e | MCF-7 (Breast) | 17 | [14] |

| Pyrrolidine derivative 37e | HeLa (Cervical) | 19 | [14] |

| Pyrrolidine derivative 19j | MDA-MB-436 (Breast) | 17.4 | [14] |

| Pyrrolidine derivative 19j | CAPAN-1 (Pancreatic) | 11.4 | [14] |

Antibacterial and Antiviral Activity

The pyrrolidine scaffold is a key component of several antibacterial and antiviral drugs. Pyrrolidine derivatives can inhibit essential microbial enzymes or interfere with viral replication processes.[7] For instance, certain spiropyrrolidine derivatives have demonstrated potent activity against Staphylococcus aureus.[15] In the antiviral realm, pyrrolidine-based compounds have been developed as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[11]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Spiro-pyrrolidine derivative | Staphylococcus aureus | 3.9 | [15] |

| Piperidine/Pyrrolidine substituted halogenobenzenes | Staphylococcus aureus | 32 - 128 | [7] |

| Piperidine/Pyrrolidine substituted halogenobenzenes | Candida albicans | 32 - 64 | [7] |

| Pyrrolomycin analogues | Staphylococcus aureus (MRSA) | 0.0625 | [16] |

| Pyrrolomycin analogues | Enterococcus faecalis (VRE) | Varies | [16] |

Enzyme Inhibition

Pyrrolidine-containing molecules have been designed as potent and selective inhibitors of various enzymes implicated in disease. A prominent example is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. Novel pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives have shown high inhibitory activity against DPP-4.[17][18]

Table 3: DPP-4 Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | IC50 (µM) | Reference |

| Pyrrolidine-2-carbonitrile derivative (17a) | 0.017 | [17] |

| α-Amino pyrrole-2-carbonitrile analog (53) | 0.004 | [18] |

| Pyrrolidine sulfonamide derivative | 11.32 | [8] |

| Bromo-substituted pyrazole thiosemicarbazone | 0.001266 | [19] |

Key Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

// Nodes Synthesis [label="Synthesis of\nPyrrolidine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterization [label="Structural Characterization\n(NMR, Mass Spectrometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Biological_Assays [label="Biological Evaluation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Assay\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Antimicrobial [label="Antimicrobial Assay\n(MIC Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Antiviral [label="Antiviral Assay\n(Plaque Reduction Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50 / MIC determination)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Assays; Biological_Assays -> Anticancer; Biological_Assays -> Antimicrobial; Biological_Assays -> Antiviral; Anticancer -> Data_Analysis; Antimicrobial -> Data_Analysis; Antiviral -> Data_Analysis; }

Caption: General experimental workflow for the synthesis and biological evaluation of pyrrolidine derivatives.Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the MIC of an antibacterial agent.[20]

Materials:

-

Test pyrrolidine compound

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20]

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test pyrrolidine compound in a suitable solvent.

-

In a 96-well plate, add 50 µL of sterile CAMHB to all wells except the first column.

-

Add 100 µL of the test compound at twice the highest desired final concentration to the wells of the first column.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.[20]

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]

-

Plaque Reduction Neutralization Test (PRNT) for Antiviral Activity

The PRNT is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6][22]

Materials:

-

Test pyrrolidine compound (e.g., Umifenovir)

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock

-

Cell culture medium

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Sterile 6-well or 12-well plates

-

Fixative solution (e.g., 10% formaldehyde)

-

Staining solution (e.g., Crystal Violet)

-

CO₂ incubator (37 °C, 5% CO₂)

Procedure:

-

Cell Seeding:

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the test pyrrolidine compound in cell culture medium.

-

Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., ~200 PFU).[23]

-

-

Infection and Treatment:

-

Wash the cell monolayers with sterile phosphate-buffered saline (PBS).

-

Incubate the cells with the virus suspension for 1 hour at 37 °C to allow for viral adsorption.[23]

-

After the adsorption period, remove the virus inoculum.

-

-

Overlay and Incubation:

-

Add the semi-solid overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control.

-

Incubate the plates at 37 °C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).[23]

-

-

Plaque Visualization and Counting:

-

After incubation, remove the overlay.

-

Fix the cells with a fixative solution for at least 30 minutes.[22]

-

Stain the cell monolayer with Crystal Violet solution.

-

Gently wash the plates and allow them to dry.

-

Count the number of plaques (clear zones) in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

-

Synthesis of Key Pyrrolidine-Containing Drugs

The synthesis of pyrrolidine-containing drugs often involves either the functionalization of a pre-existing pyrrolidine ring, frequently derived from proline, or the construction of the pyrrolidine ring from acyclic precursors.

Synthesis of Procyclidine

Procyclidine, an anticholinergic drug, can be synthesized via a Mannich reaction followed by a Grignard reaction.[24][25]

-

Mannich Reaction: Acetophenone, formaldehyde, and pyrrolidine undergo a Mannich condensation to form a Mannich base, 3-pyrrolidin-1-yl-1-phenylpropan-1-one.[24][25]

-

Grignard Reaction: The resulting ketone is then treated with cyclohexylmagnesium bromide, a Grignard reagent.[24][25]

-

Hydrolysis: Subsequent acidic workup yields procyclidine.[24]

Synthesis of Anisomycin

The biosynthesis of the antibiotic anisomycin has been shown to originate from tyrosine, glycine, and methionine, rather than proline.[26][27] Several total syntheses have also been reported. One approach involves the stereoselective synthesis from D-glucose, with key steps including the regioselective opening of an epoxide and a one-pot hydrogenation leading to the formation of the pyrrolidine ring.[28]

Conclusion

The pyrrolidine moiety continues to be an exceptionally valuable scaffold in medicinal chemistry. Its inherent structural and physicochemical properties provide a robust platform for the design of novel therapeutic agents with a wide range of biological activities. The ability to introduce stereochemical complexity and fine-tune physicochemical properties through substitution on the pyrrolidine ring allows medicinal chemists to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the versatility of the pyrrolidine scaffold will undoubtedly continue to be exploited in the development of the next generation of innovative medicines.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firsthope.co.in [firsthope.co.in]

- 5. m.youtube.com [m.youtube.com]

- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 14. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]

- 24. m.youtube.com [m.youtube.com]

- 25. youtube.com [youtube.com]

- 26. Anisomycin - Wikipedia [en.wikipedia.org]

- 27. pnas.org [pnas.org]

- 28. researchgate.net [researchgate.net]

The Propargyl Group: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propargyl group, a seemingly simple functional group featuring a 2-propynyl structure (HC≡C−CH₂−), has emerged as a cornerstone of modern organic synthesis.[1] Its unique combination of reactivity, stability, and steric accessibility has made it an indispensable tool in the construction of complex molecular architectures, with profound implications for medicinal chemistry, materials science, and chemical biology.[2] This technical guide provides a comprehensive overview of the significance of the propargyl group, detailing its core reactivity, key transformations, and applications, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and implementation in a research and development setting.

Core Reactivity and Versatility

The synthetic utility of the propargyl group is primarily derived from the reactivity of its terminal alkyne and the adjacent sp³-hybridized carbon atom. The terminal alkyne's acidic proton and its ability to participate in a wide array of addition and coupling reactions form the basis of its versatility.[2] Furthermore, the propargylic position is activated towards substitution and rearrangement reactions.[3] This dual reactivity allows for a diverse range of chemical transformations, making the propargyl moiety a powerful building block in the synthetic chemist's arsenal.

Key Transformations and Applications

The propargyl group is at the heart of several powerful and widely utilized synthetic methodologies. The following sections delve into the most significant of these, providing both the conceptual framework and practical details for their application.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," is arguably the most prominent application of the propargyl group.[2] This reaction facilitates the highly efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[4] The reaction is prized for its reliability, broad functional group tolerance, and high yields under mild, often aqueous, conditions.[5]

Quantitative Data for CuAAC Reactions

| Entry | Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Propargyl alcohol | Benzyl azide | CuSO₄, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 1-4 | >95 | [4] |

| 2 | 1-Ethynyl-4-dodecyloxybenzene | Benzyl azide | CuSO₄ pentahydrate, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 12 | 95 | [5] |

| 3 | Propargyl-PEG10-alcohol | Azide-modified peptide | CuSO₄, THPTA, Sodium Ascorbate | Aqueous Buffer | Room Temp | 1-4 | High |

Experimental Protocol: General Procedure for CuAAC

This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.[5]

-

Materials:

-

Propargyl-functionalized molecule (1.0 eq)

-

Azide-functionalized molecule (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)

-

Sodium ascorbate (0.05-0.2 eq)

-

Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)

-

-

Procedure:

-

Dissolve the alkyne and azide substrates in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

References

- 1. Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Preliminary Biological Screening of Pyrrolidine-Based Compounds: A Technical Guide

Disclaimer: As of December 2025, a comprehensive preliminary biological screening of the specific compound 1-(Prop-2-yn-1-yl)pyrrolidine has not been extensively reported in publicly available scientific literature. Therefore, this guide provides an in-depth overview of the typical biological screening methodologies and reported activities for the broader class of pyrrolidine derivatives. This information is intended for researchers, scientists, and drug development professionals interested in the potential of the pyrrolidine scaffold.

The five-membered nitrogen-containing heterocyclic ring, pyrrolidine, is a prominent structural motif in a vast number of biologically active natural products and synthetic compounds. Its unique stereochemical and physicochemical properties make it a versatile scaffold in medicinal chemistry. Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. This guide will focus on the preliminary biological screening of pyrrolidine derivatives, with a primary emphasis on their anticancer and antimicrobial properties.

Data Presentation: Biological Activities of Pyrrolidine Derivatives

The following tables summarize the quantitative data from various studies on the biological activities of different pyrrolidine derivatives.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Spiropyrrolidine-thiazolo-oxindole (43a) | HepG2 (Liver) | MTT | 0.85 ± 0.20 | [1] |

| Spiropyrrolidine-thiazolo-oxindole (43b) | HepG2 (Liver) | MTT | 0.80 ± 0.10 | [1] |

| Dibromo-substituted oxindole (43c) | MCF-7 (Breast) | MTT | 4.00 ± 0.29 | [1] |

| Dibromo-substituted oxindole (43c) | HCT-116 (Colon) | MTT | 2.80 ± 0.20 | [1] |

| N-caffeoylpyrrolidine (6b) | P388 (Murine Leukemia) | Not Specified | 1.48 µg/mL | [2] |

| Pyrrolidine-2,5-dione derivative (5i) | MCF-7 (Breast) | MTT | 1.496 | [3] |

| Pyrrolidine-2,5-dione derivative (5l) | MCF-7 (Breast) | MTT | 1.831 | [3] |

| Spirooxindole derivative (5l) | MCF-7 (Breast) | MTT | 3.4 | [4] |

| Spirooxindole derivative (5o) | MDA-MB-231 (Breast) | MTT | 4.32 | [4] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | IGR39 (Melanoma) | MTT | 2.50 ± 0.46 | [5] |

| Diphenylamine-pyrrolidin-2-one-hydrazone (13) | PPC-1 (Prostate) | MTT | 3.63 ± 0.45 | [5] |

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |

| Sulfonylamino pyrrolidine (38) | Staphylococcus aureus | Broth Microdilution | 3.11 | |

| Sulfonylamino pyrrolidine (38) | Escherichia coli | Broth Microdilution | 6.58 | |

| Sulfonylamino pyrrolidine (38) | Pseudomonas aeruginosa | Broth Microdilution | 5.82 | |

| Pyrrolidine-thiazole (51a) | Bacillus cereus | Microdilution | 21.70 ± 0.36 | |

| Pyrrolidine-thiazole (51a) | Staphylococcus aureus | Microdilution | 30.53 ± 0.42 | |

| Pyrrolidine-2,5-dione derivative (8) | Staphylococcus aureus | Not Specified | 16 | [6] |

| Pyrrolidine-2,5-dione derivative (8) | Vibrio cholerae | Not Specified | 16 | [6] |

| 2,6-dipyrrolidino-1,4-dibromobenzene | Staphylococcus aureus | MIC Method | 32 | [7] |

| 2,6-dipyrrolidino-1,4-dibromobenzene | Candida albicans | MIC Method | 32 | [7] |

| 5-Oxopyrrolidine derivative (21) | Staphylococcus aureus TCH 1516 | Broth Microdilution | 2 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. Below are protocols for the most common assays used to evaluate the anticancer and antimicrobial activities of novel compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).

Detailed Protocol for Adherent Cells:

-

Cell Seeding:

-

Harvest and count cells from a culture in its exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium).

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in a complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and an untreated control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, carefully remove the medium containing the test compound.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated by plotting the percentage of cell viability against the compound concentration.

-

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.[11]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. After incubation, the growth of the microorganism is assessed visually or by measuring turbidity.

Detailed Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.[10]

-

Add 50 µL of the test compound at twice the highest desired final concentration to the first well of each row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the compound.[10]

-

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well containing only broth) with 50 µL of the standardized bacterial inoculum.[10] The final volume in each well will be 100 µL.

-

Include a growth control well (broth with inoculum but no compound).

-

Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours.[10]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear, indicating no visible growth.[10]

-

Alternatively, the absorbance can be read using a microplate reader.

-

Mandatory Visualization

Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the preliminary biological screening of a novel compound.

Caption: A generalized workflow for the preliminary biological screening of novel compounds.

Representative Signaling Pathway: EGFR Signaling

Many anticancer compounds, including some pyrrolidine derivatives, target key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of these processes and is often dysregulated in cancer.[4][12]

Caption: A simplified diagram of the EGFR signaling cascade leading to cell proliferation.

References

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. atcc.org [atcc.org]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. benchchem.com [benchchem.com]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for 1-(Prop-2-yn-1-yl)pyrrolidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] This reaction's broad functional group tolerance, operational simplicity, and compatibility with aqueous systems have cemented its importance in drug discovery, bioconjugation, and materials science.[1][2]